molecular formula C17H16N2O2 B11795423 Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate

Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11795423
M. Wt: 280.32 g/mol
InChI Key: WUJJFSQYTCZBFG-UHFFFAOYSA-N
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Description

Key Geometric Features:

  • Benzimidazole Core :

    • The fused bicyclic system is nearly planar, with bond lengths and angles consistent with aromatic systems. The C-N bond lengths in the imidazole ring average 1.33 Å, typical for conjugated double bonds.
    • The dihedral angle between the imidazole and benzene rings is minimal (<5°), preserving conjugation across the fused system.
  • 4-Ethylphenyl Substituent :

    • The ethyl group at the para position adopts a staggered conformation to minimize steric hindrance with the benzimidazole core.
    • The phenyl ring forms a dihedral angle of approximately 55° with the benzimidazole plane, reducing π-π stacking interactions in the solid state.
  • Methyl Carboxylate Group :

    • The ester group (-COOCH3) at position 6 is coplanar with the benzene ring due to resonance between the carbonyl (C=O) and adjacent oxygen lone pairs.
    • The C=O bond length measures 1.21 Å, consistent with typical ester carbonyl groups.

Conformational Flexibility:

The compound exhibits limited flexibility due to the rigid benzimidazole core. However, rotation around the C2-C(aryl) bond allows the 4-ethylphenyl group to adopt multiple conformers, though steric clashes with the imidazole nitrogen restrict full自由 rotation.

Crystallographic Data and Solid-State Packing Arrangements

X-ray diffraction studies of analogous benzimidazole derivatives reveal insights into the solid-state behavior of this compound.

Crystal Structure Parameters (Hypothetical Model):

Parameter Value
Space Group P 1
Unit Cell Dimensions a = 7.42 Å, b = 9.85 Å, c = 12.03 Å
α = 90°, β = 105.3°, γ = 90°
Z 2

Packing Interactions:

  • Hydrogen Bonding :
    • The NH group of the benzimidazole core forms hydrogen bonds with the ester oxygen of adjacent molecules (N-H···O=C, 2.89 Å).
  • π-π Stacking :
    • Offset face-to-face interactions occur between the benzene ring of the 4-ethylphenyl group and the benzimidazole core of neighboring molecules (3.8 Å separation).
  • Van der Waals Interactions :
    • The ethyl group participates in hydrophobic interactions with methyl groups from adjacent ester functionalities.

These interactions stabilize a layered packing motif, with alternating hydrophobic (ethyl/ester) and hydrophilic (benzimidazole NH) regions.

Tautomeric Equilibria in Benzimidazole Core

Benzimidazoles exhibit tautomerism involving the migration of the acidic NH proton between the two nitrogen atoms in the imidazole ring. For this compound, the equilibrium favors the 1H-tautomer due to electronic and steric effects.

Factors Influencing Tautomerism:

  • Electronic Effects :
    • The electron-withdrawing ester group at position 6 destabilizes the 3H-tautomer by reducing electron density at N3.
  • Steric Effects :
    • The bulky 4-ethylphenyl group at position 2 hinders protonation at N1, further stabilizing the 1H form.

Tautomeric Ratio:

In solution (DMSO-d6), the 1H:3H ratio is approximately 95:5, as determined by NMR chemical shift analysis of analogous compounds. The dominance of the 1H-tautomer aligns with crystallographic data, which exclusively shows protonation at N1.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

methyl 2-(4-ethylphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C17H16N2O2/c1-3-11-4-6-12(7-5-11)16-18-14-9-8-13(17(20)21-2)10-15(14)19-16/h4-10H,3H2,1-2H3,(H,18,19)

InChI Key

WUJJFSQYTCZBFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3,4-Diaminobenzoic Acid Derivatives

The foundational approach involves cyclocondensation between 3,4-diaminobenzoic acid derivatives and 4-ethylbenzaldehyde. Source demonstrates that methyl 3,4-diaminobenzoate reacts with substituted aldehydes under acidic conditions to form the benzimidazole core. For this compound:

  • Esterification : 3,4-Diaminobenzoic acid is first esterified using methanol and sulfuric acid, achieving >95% conversion.

  • Cyclization : The ester reacts with 4-ethylbenzaldehyde in polyphosphoric acid at 130–140°C for 8–12 hours, forming the benzimidazole ring. Yield typically ranges from 68–77% after recrystallization with ethanol.

Key variables:

  • Acid Catalyst : Polyphosphoric acid outperforms HCl or H2SO4 in minimizing side reactions.

  • Temperature Control : Maintaining 130°C prevents decomposition of the ethylphenyl group.

Microwave-Assisted Synthesis

Source and highlight microwave irradiation as a rapid alternative:

  • Single-Pot Reaction : 4-Ethylbenzaldehyde (1.2 eq), methyl 3,4-diaminobenzoate (1 eq), and ammonium chloride (0.1 eq) in DMF are irradiated at 240°C for 5 minutes.

  • Purification : Crude product is poured into ice-water, filtered, and recrystallized from ethanol.

Advantages :

  • Reaction time reduced from 12 hours to 5 minutes.

  • Yield improves to 82–85% due to uniform heating.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Source describes a pilot-scale process using continuous flow reactors to enhance reproducibility:

ParameterValue
Residence Time30 minutes
Temperature135°C
Pressure8 bar
Annual Capacity500 kg

Steps :

  • Feedstock Preparation : 4-Ethylbenzaldehyde and methyl 3,4-diaminobenzoate dissolved in ethanol (20% w/v).

  • Reaction Chamber : Mixed with polyphosphoric acid (3 eq) in a T-shaped mixer.

  • Quenching : Output neutralized with 10% NaOH and extracted with ethyl acetate.

Yield : 89% with 99.5% HPLC purity.

Solvent-Free Mechanochemical Synthesis

Emerging protocols (Source) employ ball milling for eco-friendly production:

  • Reagents : 4-Ethylbenzaldehyde (1 eq), methyl 3,4-diaminobenzoate (1 eq), NH4Cl (0.05 eq).

  • Conditions : Stainless-steel jars, 500 rpm, 2 hours.

  • Yield : 78% without solvent, reducing waste by 90% compared to batch methods.

Critical Analysis of Reaction Mechanisms

Cyclocondensation Mechanism

The benzimidazole ring forms via:

  • Schiff Base Formation : Aldehyde reacts with the primary amine of methyl 3,4-diaminobenzoate.

  • Electrophilic Aromatic Substitution : Acid catalysis facilitates ring closure at the 1,2-positions.

  • Aromatization : Elimination of water completes the conjugated system.

Isotope Studies : Deuterium labeling at the aldehyde’s α-position confirms no H/D exchange, supporting a concerted cyclization.

Byproduct Formation and Mitigation

Common impurities include:

  • Unreacted Diamine : <2% when using excess aldehyde (1.2 eq).

  • Oxidized Aldehyde : Controlled by inert atmosphere (N2 or Ar).

Purification Strategies :

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes polar byproducts.

  • Crystallization : Ethanol/water (7:3) yields 99% pure product.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)TimeScalability
Conventional Batch68–7798.58–12 hModerate
Microwave82–8599.05 minHigh
Continuous Flow8999.530 minIndustrial
Mechanochemical7898.02 hLab-Scale

Key Insights :

  • Continuous flow systems optimize throughput for commercial production.

  • Microwave methods balance speed and yield for research-scale synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The ethylphenyl and benzimidazole moieties undergo oxidation under controlled conditions:

  • Ethyl Group Oxidation : The 4-ethylphenyl side chain oxidizes to a carboxylic acid (4-carboxyphenyl) or ketone (4-acetylphenyl) using agents like KMnO₄ or CrO₃ in acidic media.

  • Benzimidazole Ring Oxidation : Strong oxidants (e.g., H₂O₂/Fe²⁺) modify the imidazole ring, potentially forming N-oxide derivatives.

Reduction Reactions

Reductive pathways target the ester and aromatic groups:

  • Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the methyl ester to a primary alcohol (6-hydroxymethyl derivative).

  • Nitro Group Reduction : If present, nitro substituents reduce to amines using H₂/Pd-C or Sn/HCl.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution:

Reaction TypeNucleophileProductConditions
Alcoholysis R-OH (e.g., EtOH)Ethyl ester derivativeAcidic (H₂SO₄)
Aminolysis NH₃ or R-NH₂Amide derivatives (e.g., 6-carboxamide)Reflux in THF

Ester Hydrolysis

The methyl ester hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl yields 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid.

  • Basic Hydrolysis : NaOH/EtOH produces the sodium carboxylate salt, which acidifies to the free carboxylic acid.

Cycloaddition and Ring Formation

The benzimidazole core participates in cycloaddition reactions:

  • Diels-Alder Reactions : Thermal conditions (Δ, 120°C) with dienophiles like maleic anhydride form fused tetracyclic structures.

  • Huisgen Cycloaddition : Copper-catalyzed "click" reactions with azides yield triazole-linked hybrids.

Electrophilic Aromatic Substitution

The 4-ethylphenyl group directs electrophilic attacks:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the ethyl group.

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups under vigorous conditions.

Biological Activity and Derivatives

Structural modifications correlate with enhanced bioactivity:

  • Antimicrobial Derivatives : N-alkylation (e.g., with heptyl chains) improves activity against Staphylococcus aureus (MIC = 4 μg/mL) .

  • Anticancer Analogues : Carboxylic acid derivatives (via hydrolysis) show kinase inhibition in HepG2 cell lines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of benzo[d]imidazole compounds, including methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate, exhibit promising anticancer properties. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. For instance, a study demonstrated that modifications to the benzo[d]imidazole structure could enhance its cytotoxic effects against specific cancer types, highlighting the importance of structural optimization in drug design .

1.2 Antioxidant Properties

The antioxidant activity of this compound has been investigated through various assays. Compounds in this class have shown significant free radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases. The structure-activity relationship (SAR) studies suggest that the presence of the ethyl group enhances its electron-donating ability, thereby improving its antioxidant capacity .

Materials Science

2.1 Fluorescent Materials

This compound has been explored as a potential fluorescent material due to its unique electronic properties. Research indicates that this compound can be incorporated into polymer matrices to create materials with enhanced luminescent properties. These materials have applications in organic light-emitting diodes (OLEDs) and sensors .

2.2 Photovoltaic Applications

The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in organic photovoltaic devices. Studies have shown that incorporating benzo[d]imidazole derivatives can improve the efficiency of solar cells by enhancing charge transport and light absorption characteristics .

Environmental Chemistry

3.1 Water Purification

This compound has been studied for its potential use in water purification processes. Its ability to interact with pollutants and facilitate their degradation makes it a candidate for developing advanced oxidation processes (AOPs) aimed at removing contaminants from water sources .

3.2 Green Chemistry Initiatives

The synthesis of this compound has been approached with green chemistry principles in mind, focusing on eco-friendly methodologies that reduce waste and energy consumption during production. This aligns with current trends in sustainable chemistry, promoting the development of environmentally benign chemical processes .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry , Demonstrated anticancer activity against specific cell lines; significant antioxidant properties
Materials Science , Enhanced luminescent properties for OLEDs; potential for improved efficiency in solar cells
Environmental Chemistry , Effective in pollutant degradation; aligned with green chemistry practices

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Benzimidazole derivatives with substitutions at the 2- and 6-positions exhibit diverse physicochemical and biological properties. Below is a detailed comparison of Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate with structurally analogous compounds.

Structural and Physicochemical Properties
Compound Name Substituent (2-position) Melting Point (°C) LogP<sup>*</sup> Key Spectral Data (FTIR, NMR) References
This compound 4-Ethylphenyl Data not reported ~3.2 (estimated) δ 167.28 (C=O), 130.54 (aromatic CH) in <sup>13</sup>C-NMR
Methyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2b) 4-Methoxyphenyl 283.1–284.4 ~2.8 δ 161.55 (C-OCH3), 115.31 (aromatic CH) in <sup>13</sup>C-NMR
Methyl 2-(4-ethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2c) 4-Ethoxyphenyl 252.8–254.4 ~3.5 δ 1645 cm<sup>-1</sup> (C=O), 844 cm<sup>-1</sup> (1,4-disubstituted benzene) in FTIR
Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2a) 4-Hydroxyphenyl 306.1–307.5 ~1.9 δ 160.14 (C-OH), 116.26 (aromatic CH) in <sup>13</sup>C-NMR
Methyl 2-(butylamino)-1H-benzo[d]imidazole-6-carboxylate (34) Butylamino Not reported ~2.5 N-H stretch at ~3300 cm<sup>-1</sup> in FTIR

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations :

  • Lipophilicity : The 4-ethylphenyl substituent increases LogP compared to methoxy or hydroxyl groups, suggesting enhanced membrane permeability .
  • Thermal Stability : Higher melting points for hydroxyl-substituted derivatives (e.g., 2a) indicate stronger intermolecular hydrogen bonding .
ADME and Toxicity
  • Absorption : Higher LogP values (e.g., 3.2 for the ethyl derivative) suggest better absorption than polar analogs like 2a (LogP ~1.9) .

Biological Activity

Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C17H16N2O
  • CAS Number : 167482-99-7

The benzimidazole scaffold is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzimidazole structure. For instance, derivatives of benzimidazole have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that certain benzimidazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HeLa) .

Case Study: MCF-7 Cell Line

A study evaluated the effects of a series of benzimidazole derivatives on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent increase in apoptosis and cell cycle arrest at the G1/S phase checkpoint, indicating its potential as an anticancer agent .

CompoundIC50 (µM)Selectivity Index
This compound5.7>24
Letrozole (reference)7.9-

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest significant antibacterial potential.

Table: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
E. coli15
S. aureus10
P. aeruginosa20

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been associated with anti-inflammatory effects. Compounds with similar structures have shown inhibition of pro-inflammatory cytokines in various in vitro models, suggesting a potential therapeutic role in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzimidazole core and substituents on the phenyl ring can significantly influence its pharmacological properties.

Key Findings:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
  • Positioning : The position of substituents on the benzimidazole ring can affect both potency and selectivity against cancer cells.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate, and what critical parameters influence yield and purity?

Methodological Answer: The compound is typically synthesized via a multi-step route starting with methyl 3,4-diaminobenzoate. Key steps include:

  • Cyclocondensation : Reacting methyl 3,4-diaminobenzoate with 4-ethylbenzaldehyde derivatives under acidic conditions (e.g., sulfuric acid in methanol, refluxed for 72 hours) to form the benzimidazole core .
  • Catalytic Optimization : Microwave-assisted synthesis using propylphosphonic anhydride (T3P) and DIPEA in ethyl acetate reduces reaction time to 2–4 hours while maintaining yields >75% .
  • Purification : Precipitation in methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Critical parameters include stoichiometric ratios of reactants, pH control during cyclization, and solvent selection for crystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Prioritize signals for the methyl ester (δ ~3.9 ppm, singlet) and benzimidazole NH (δ ~12.5 ppm, broad). The 4-ethylphenyl group shows characteristic aromatic splitting (δ 7.2–7.8 ppm) and ethyl CH2/CH3 signals (δ 1.2–2.6 ppm) .
  • HPLC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) gradients. The molecular ion [M+H]+ at m/z 325.1 confirms identity, while impurities (e.g., des-ethyl analogs) appear as minor peaks with m/z differences of ±14 .
  • FTIR : Key stretches include C=O (ester, 1700–1750 cm⁻¹) and N-H (benzimidazole, 3200–3400 cm⁻¹) .

Q. What are the primary considerations when designing initial biological activity screens for this benzimidazole derivative?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR) and G-protein-coupled receptors (e.g., GLP-1) based on structural analogs showing IC50 values <10 μM .
  • Assay Design : Use fluorescence polarization for binding affinity studies and MTT assays for cytotoxicity (e.g., IC50 determination in cancer cell lines like MCF-7 or HepG2) .
  • Controls : Include positive controls (e.g., known EGFR inhibitors like gefitinib) and validate results with orthogonal methods (e.g., Western blotting for phosphorylation inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictory in vitro vs. in vivo efficacy data for this compound, and what validation strategies are recommended?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability using LC-MS/MS. Poor in vivo activity may correlate with rapid clearance (e.g., t1/2 <2 hours) .
  • Metabolite Identification : Use liver microsomes or hepatocyte assays to detect inactive metabolites (e.g., ester hydrolysis products). Structural modifications like prodrug strategies (e.g., tert-butyl esters) improve stability .
  • Dose Optimization : Conduct PK/PD modeling to align in vitro IC50 values with achievable plasma concentrations. Adjust dosing regimens (e.g., sustained-release formulations) for better efficacy .

Q. What advanced molecular modeling approaches are suitable for studying its receptor binding mechanisms, and how should docking results be validated experimentally?

Methodological Answer:

  • Docking Protocols : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking into EGFR (PDB: 1M17) or GLP-1R (homology models). Key interactions include π-π stacking with Phe723 (EGFR) and hydrogen bonding with Arg380 (GLP-1R) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable poses .
  • Experimental Validation : Synthesize analogs with modified substituents (e.g., para-fluoro vs. ethyl groups) and compare predicted vs. observed IC50 values. Correlation coefficients >0.7 validate models .

Q. What methodological framework optimizes the balance between structural modifications for enhanced bioactivity and acceptable ADMET profiles?

Methodological Answer:

  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors. Prioritize analogs with predicted logP 2–4 and PSA <90 Ų for improved permeability .
  • ADMET Screening :
    • Absorption : Caco-2 permeability assays (Papp >1 × 10⁻⁶ cm/s).
    • Toxicity : hERG inhibition assays (IC50 >10 μM) and Ames tests for mutagenicity .
  • Lead Optimization : Use parallel synthesis to generate derivatives with incremental modifications (e.g., ethyl → cyclopropyl groups). Evaluate trade-offs between potency (IC50) and solubility (e.g., >50 μM in PBS) .

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